(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone
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Description
Scientific Research Applications
β-Amyloid Aggregation Inhibition
One study describes the synthesis of a benzofuran derivative as a potent β-amyloid aggregation inhibitor, which could be relevant in the context of Alzheimer's disease research. The process involved a one-pot synthesis involving 4-chlorophenol, highlighting the potential of related compounds in the development of treatments for neurodegenerative diseases (H. Choi et al., 2003).
Clathrate Formation and Host-Guest Chemistry
Another study explored the role of edge-to-face interactions between aromatic rings in the formation of clathrates, using derivatives of benzofuran and chlorophenyl as host molecules for benzene guests. This research highlights the importance of such compounds in studying molecular recognition and supramolecular chemistry (M. Eto et al., 2011).
Catalysis and Biofuel Production
Research on benzenesulfonic acid functionalized hydrophobic mesoporous biochar, prepared in part by sulfonation with 4-chlorobenzenesulfonic acid, demonstrates the application of related compounds in catalyzing biofuel production. This study showcases the potential of chlorophenyl derivatives in enhancing catalytic processes for sustainable energy solutions (Huang Li et al., 2019).
Environmental Applications
Research on the removal of UV filters like benzophenone-4 from water using tertiary amine-functionalized adsorption resins indicates the relevance of similar compounds in environmental protection and pollution mitigation. The study presents an environmentally friendly approach to addressing water contamination by organic pollutants (Xia Zhou et al., 2018).
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[(2,6-dichlorophenyl)sulfinylmethyl]-1-benzofuran-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3O3S/c23-14-10-8-13(9-11-14)20(26)21-16(15-4-1-2-7-19(15)28-21)12-29(27)22-17(24)5-3-6-18(22)25/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWQHJDCZHLFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)C4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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